N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids, aldehydes, or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the benzoxazole ring or other substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical agents.
Materials Science: Benzoxazole derivatives are used in the development of optical brighteners and fluorescent dyes.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Similar in structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Benzothiazole Derivatives: Similar structure with a sulfur atom replacing the oxygen in the oxazole ring.
Benzofuran Derivatives: Similar structure without the nitrogen atom in the ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15ClN2O2 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-9-10-16(17(22)11-13)20(25)23-15-6-4-5-14(12-15)21-24-18-7-2-3-8-19(18)26-21/h2-12H,1H3,(H,23,25) |
InChI Key |
SDKLKIBUDRTCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
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